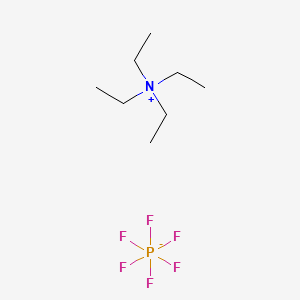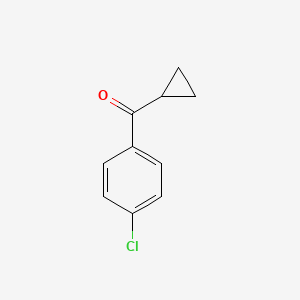
Methyl 2-fluorobenzoate
Overview
Description
Methyl 2-fluorobenzoate is an ortho-halogen-substituted methyl benzoate ester . It has the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . The IUPAC name for this compound is methyl 2-fluorobenzoate .
Molecular Structure Analysis
The molecular structure of Methyl 2-fluorobenzoate consists of a benzene ring substituted with a fluorine atom at the 2-position and a methyl ester group at the 1-position . The InChI string representation of its structure isInChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 2-fluorobenzoate include a molecular weight of 154.14 g/mol . Unfortunately, specific details such as boiling point, melting point, flash point, and density were not available in the retrieved data.Scientific Research Applications
Methyl 2-fluorobenzoate: A Comprehensive Analysis of Scientific Research Applications
Enzymatic Dihydroxylation Studies: Methyl 2-fluorobenzoate is used in enzymatic dihydroxylation processes, particularly in whole-cell fermentation experiments with Escherichia coli JM109 (pDTG601A), leading to the production of diols. This application is crucial for understanding enzyme-substrate interactions and for the synthesis of complex organic compounds .
Synthesis of Fluorinated Compounds: This compound serves as a precursor for synthesizing various fluorinated organic molecules, such as 2-fluoro-α-methylstyrene and 2-fluorophenyldiphenylmethanol. Fluorinated compounds have significant applications in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and stability .
Mass Spectrometry: Methyl 2-fluorobenzoate is utilized in mass spectrometry as a standard or reference compound. Its mass spectrum under electron ionization provides valuable data for the identification and quantification of complex mixtures .
Gas Chromatography: In gas chromatography, Methyl 2-fluorobenzoate can be used as a calibration standard due to its well-defined properties. It helps in the separation and analysis of volatile compounds .
Drug Research and Evaluation: The compound finds application in drug research, where it is used for in silico evaluation of drug candidates. Its bioactive properties are studied for potential therapeutic effects .
Chromatography Resource Management: It is also involved in chromatography resource management, ensuring efficient and effective sample manipulation during chromatographic processes .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-fluorobenzoate is an ortho-halogen-substituted methyl benzoate ester The primary targets of Methyl 2-fluorobenzoate are not explicitly mentioned in the available literature
Mode of Action
It is known that methyl 2-fluorobenzoate reacts with hydrazide to afford 2-fluorobenzoic hydrazide . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
It is known that methyl 2-fluorobenzoate undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of escherichia coli jm109 (pdtg601a) to afford a diol . This suggests that it may affect pathways related to enzymatic dihydroxylation and whole-cell fermentation.
properties
IUPAC Name |
methyl 2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJIJWLEBLXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059941 | |
| Record name | Benzoic acid, 2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluorobenzoate | |
CAS RN |
394-35-4 | |
| Record name | Benzoic acid, 2-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-fluorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-fluorobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-fluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-FLUOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3G278U4YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The presence of the fluorine atom in the ortho position of methyl 2-fluorobenzoate introduces a significant steric and electronic influence on the molecule's conformational landscape. Research utilizing Lanthanide Induced Shift (LIS) NMR techniques, coupled with computational modeling, reveals that methyl 2-fluorobenzoate predominantly adopts a planar conformation where the carbonyl group (C=O) and the fluorine atom are trans to each other []. This preference arises from a combination of factors, including steric repulsion between the fluorine atom and the carbonyl oxygen in the cis conformation, and potential stabilizing interactions, such as weak hydrogen bonding between the fluorine atom and the ortho-hydrogen on the benzene ring in the trans conformation. This conformational preference can significantly impact the molecule's reactivity and interactions with enzymes, as demonstrated in its enzymatic dihydroxylation [].
A: Yes, methyl 2-fluorobenzoate serves as a valuable starting material in organic synthesis, specifically in constructing isoquinolinone compounds []. Researchers have developed a one-step synthetic strategy employing methyl 2-fluorobenzoate and heterocyclic ketone aminals (HKAs) in the presence of a cesium carbonate catalyst. This reaction proceeds efficiently under reflux conditions in 1,4-dioxane, yielding diversely substituted isoquinolinones. This approach offers several advantages, including readily available starting materials, operational simplicity, and a concise synthetic route, highlighting the utility of methyl 2-fluorobenzoate in accessing valuable heterocyclic compounds.
A: Methyl 2-fluorobenzoate demonstrates selective reactivity with toluene dioxygenase, a bacterial enzyme capable of catalyzing the dihydroxylation of aromatic compounds []. Studies employing Escherichia coli expressing toluene dioxygenase revealed that only ortho-substituted benzoates, like methyl 2-fluorobenzoate, underwent metabolism. Interestingly, the enzymatic dihydroxylation of methyl 2-fluorobenzoate yielded a single diol product regioselectively, indicating a high degree of enzyme control over the reaction outcome. This selectivity highlights the potential of using toluene dioxygenase and related enzymes for the regio- and stereoselective synthesis of valuable chiral diols, which are important building blocks for pharmaceuticals and other fine chemicals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














